

Aminooxy-PEG1-propargyl CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aminooxy-PEG1-propargyl

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Technical Guide: Aminooxy-PEG1-propargyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Aminooxy-PEG1-propargyl**, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and proteomics. This document outlines its chemical properties, and a detailed experimental protocol for a common application, and visualizes the workflow for enhanced clarity.

Core Properties of Aminooxy-PEG1-propargyl

Aminooxy-PEG1-propargyl is a versatile molecule featuring two distinct reactive groups: an aminooxy group and a propargyl group, separated by a single polyethylene glycol (PEG) spacer. This unique structure allows for a two-step sequential conjugation, providing precise control over the modification of biomolecules.

Property	Value	Source
CAS Number	1895922-69-6	[1][2][3][4][5]
Molecular Formula	C5H9NO2	[1][4][5]
Molecular Weight	115.13 g/mol	[1][2]



Key Applications

The dual functionality of **Aminooxy-PEG1-propargyl** makes it an invaluable tool in a variety of applications:

- Antibody-Drug Conjugates (ADCs): The aminooxy group can be selectively reacted with an aldehyde or ketone on a carrier protein, such as a monoclonal antibody. The propargyl group is then available for the "click" attachment of a cytotoxic drug.
- Cell Surface Labeling: Cells can be metabolically engineered to display glycoproteins with aldehyde or ketone functionalities, which can then be targeted by the aminooxy group for subsequent fluorescent labeling via click chemistry.
- Proteomics: This linker can be used to create specific protein-protein or protein-small molecule conjugates for pull-down assays and interaction studies.

Experimental Protocol: Two-Step Labeling of an Aldehyde-Modified Protein

This protocol describes a general procedure for the sequential conjugation of **Aminooxy- PEG1-propargyl** to an aldehyde-containing protein, followed by the attachment of an azidefunctionalized molecule (e.g., a fluorescent dye).

Materials:

- Aldehyde-modified protein in a suitable buffer (e.g., PBS, pH 6.5-7.5)
- Aminooxy-PEG1-propargyl
- Azide-functionalized molecule (e.g., Azide-fluorophore)
- Copper(II) sulfate (CuSO₄)
- A reducing agent (e.g., sodium ascorbate)
- A copper chelator (e.g., TBTA)
- Desalting columns



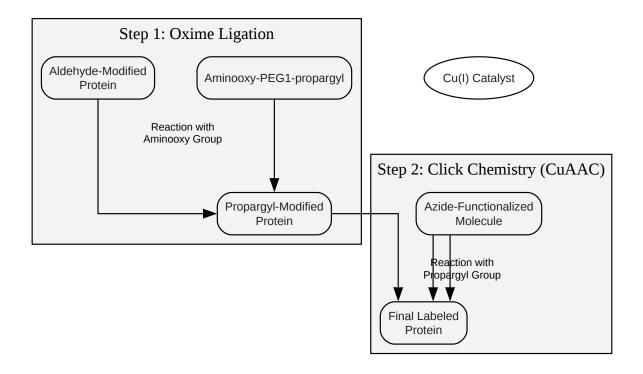
Procedure:

- Oxime Ligation:
 - Dissolve the aldehyde-modified protein in the reaction buffer.
 - Add a 10- to 50-fold molar excess of Aminooxy-PEG1-propargyl to the protein solution.
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
 - Remove the excess linker using a desalting column.
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
 - To the purified propargyl-modified protein, add a 2- to 10-fold molar excess of the azidefunctionalized molecule.
 - Prepare a fresh solution of the copper catalyst by mixing CuSO₄, the reducing agent, and the chelator.
 - Add the catalyst solution to the protein-azide mixture.
 - Incubate for 1-2 hours at room temperature.
 - Purify the final conjugate using a desalting column to remove excess reagents.

Visualizing the Workflow

The following diagram illustrates the two-step conjugation process.





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Two-Step Bioconjugation Workflow

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 To cite this document: BenchChem. [Aminooxy-PEG1-propargyl CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605430#aminooxy-peg1-propargyl-cas-number-and-molecular-weight]

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